ジカルボキシルジイミド

ジカルボキシルジイミド(DCC)は、有機合成におけるアミド結合形成用カップリング試薬として広く用いられる白色結晶性固体である。カルボン酸とアミンの間で脱水縮合反応を促進し、O-アシルウレア中間体を介して効率的な結合を実現する。主にペプチド合成や有機配位子化学において、高選択性と反応性が特徴で、一般にエーテルやクロロホルムなどの有機溶媒に溶解性が良好である。熱的・化学的安定性に優れ、実験条件の柔軟性を提供する。

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

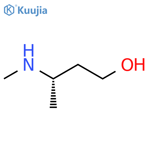

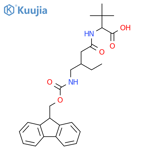

|

L, L'-Bisuccinimide | 3741-24-0 | C8H8N2O4 |

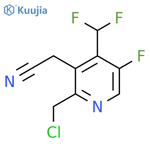

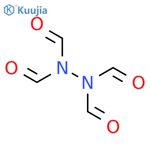

|

Hydrazinetetracarboxaldehyde | 52023-52-6 | C4H4N2O4 |

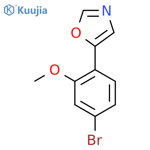

|

1,1'-Bipyrrole-2,2',5,5'-tetraone | 6903-84-0 | C8H4N2O4 |

関連文献

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

推奨される供給者

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

pengshengyueFactory Trade Brand reagents会社の性質: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

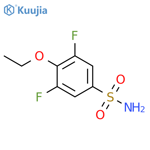

おすすめ商品